CRBN Binding Affinity Comparison: Thalidomide vs. Lenalidomide and Pomalidomide
Thalidomide exhibits approximately 10-fold lower binding affinity for cereblon compared to its analogs lenalidomide and pomalidomide. In a direct fluorescence-based thermal shift assay using purified ZZ-CRBN-DDB1 complex, thalidomide binding demonstrated an IC50 of approximately 30 μM, whereas lenalidomide and pomalidomide each showed IC50 values of approximately 3 μM [1]. This differential binding affinity correlates with downstream pharmacodynamic effects, including reduced potency in degrading neosubstrates such as Ikaros and Aiolos [2].
| Evidence Dimension | Cereblon binding affinity (IC50) |
|---|---|
| Target Compound Data | Thalidomide: ~30 μM |
| Comparator Or Baseline | Lenalidomide: ~3 μM; Pomalidomide: ~3 μM |
| Quantified Difference | 10-fold lower binding affinity for thalidomide |
| Conditions | Fluorescence-based thermal shift assay with purified ZZ-CRBN-DDB1 complex; thalidomide analog-coupled beads (Thal-beads) with CRBN-DDB1 from U266B1 myeloma cell extracts |
Why This Matters
This 10-fold difference in target binding affinity explains why lenalidomide and pomalidomide are more potent in cellular assays and clinical settings, making thalidomide the appropriate selection only when lower potency is acceptable or when cost considerations override potency requirements.
- [1] Lopez-Girona A, Mendy D, Ito T, et al. Direct binding with cereblon mediates the antiproliferative and immunomodulatory action of lenalidomide and pomalidomide. Blood. 2011;118(21):738. View Source
- [2] Sievers QL, Petzold G, Bunker RD, et al. Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN. Science. 2018;362(6414):eaat0572. View Source
